For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fundamental Properties of 3-Chlorocinnamic Acid
Introduction
3-Chlorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound with significant applications in pharmaceutical and chemical synthesis.[1] Its structure, featuring a chlorine atom at the meta-position of the phenyl ring, imparts unique chemical and biological properties that make it a valuable intermediate.[1] This compound serves as a critical building block for a range of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of 3-Chlorocinnamic acid, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, to support its application in research and development.
Core Physicochemical Properties
3-Chlorocinnamic acid is a white to off-white crystalline solid at room temperature.[1] It is characterized by its limited solubility in water but shows greater solubility in organic solvents like methanol, ethanol, and acetone.[1][3]
| Property | Value | Reference |
| Chemical Formula | C₉H₇ClO₂ | [1][2][4] |
| Molecular Weight | 182.60 g/mol | [2][4][5] |
| CAS Number | 1866-38-2 (for the mixture of isomers) | [1][4][6] |
| 14473-90-6 (for the (E)-isomer) | [2][7] | |
| Appearance | White to off-white crystalline powder/solid | [1][2][4] |
| Melting Point | 161-166 °C | [2][3][4][7] |
| Boiling Point | 326.2±25.0 °C (Predicted) | [3] |
| Density | 1.332±0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.29 (at 25°C) | [3][7] |
| Solubility | Sparingly soluble in water. Soluble in methanol. | [1][3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Chlorocinnamic acid. The following data has been compiled from literature.
| Spectroscopy Type | Key Data Points | Reference |
| ¹H NMR (300 MHz, DMSO-d6) | δ: 7.76 (s, 1H), 7.67-7.51 (m, 1H), 7.56 (d, J=15.9 Hz, 1H), 7.48-7.36 (m, 2H), 6.6 (d, J=16.2 Hz, 1H) | [8] |
| ¹³C NMR (75 MHz, DMSO-d6) | δ: 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03 | [8] |
| Infrared (IR) | Similar to cinnamic acid with characteristic peaks for: C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), and additional peaks corresponding to C-Cl vibrations. | [9] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with the molecular weight of 182.60 g/mol . | [10] |
Experimental Protocols
Synthesis via Knoevenagel Condensation
A general and widely used method for synthesizing 3-Chlorocinnamic acid is the Knoevenagel condensation, which involves the reaction of 3-chlorobenzaldehyde with malonic acid.[1]
Methodology:
-
Preparation: In a suitable reaction vessel, dissolve malonic acid (1.25 equivalents, e.g., 65 mmol) in a mixture of pyridine (e.g., 5 mL) and piperidine (e.g., 0.5 mL) with stirring.[6]
-
Reaction: Slowly add 3-chlorobenzaldehyde (1.0 equivalent, e.g., 50 mmol) to the solution at a controlled temperature of 85°C.[6]
-
Monitoring: Stir the reaction mixture continuously for approximately 6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aldehyde starting material.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture using a 10% hydrochloric acid solution under an ice bath, which will cause a white solid to precipitate.[6]
-
Isolation: Collect the precipitated solid product by filtration. Wash the solid three times with ice-cold water to remove residual pyridine and other impurities.[6]
Caption: Workflow for the synthesis of 3-Chlorocinnamic acid.
Purification by Recrystallization
Methodology:
-
Dissolve the crude 3-Chlorocinnamic acid product in a minimum amount of a hot solvent mixture of aqueous ethanol (1:1, v/v).[6]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.
Applications and Biological Activity
3-Chlorocinnamic acid is a key intermediate in various industries.
-
Pharmaceutical Synthesis: It is a precursor for synthesizing a variety of pharmaceutical compounds, including potential anti-inflammatory, antihypertensive, and anti-tumor agents.[1][2] Its derivatives have been investigated for their ability to inhibit cellular proliferation and induce apoptosis, making them of interest in oncology research.[11]
-
Agrochemicals: The compound is used in the preparation of plant growth regulators and pesticides.[1]
-
Flavor and Fragrance: It finds application in the flavor and fragrance industry to impart specific aromas or tastes.[1]
-
Antimicrobial Research: Cinnamic acid derivatives are known for their antimicrobial properties.[12][13] Studies on chlorinated N-arylcinnamamides derived from related chloro-cinnamic acids show promising activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism of action for cinnamic acids can involve the disruption of bacterial cell membranes.[14]
Caption: Key industrial applications of 3-Chlorocinnamic acid.
Potential Signaling Pathways
While specific signaling pathways for 3-Chlorocinnamic acid are not extensively detailed, research on the parent compound, trans-cinnamic acid, provides valuable insights. trans-Cinnamic acid has been shown to induce fibroblast migration, a key process in wound healing, through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[15] It is plausible that chlorinated derivatives could modulate similar cellular pathways.
Caption: Potential signaling pathways modulated by cinnamic acid derivatives.
Safety and Handling
3-Chlorocinnamic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Handling: Use in a well-ventilated area or under a fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][17] Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.[1][2] It is incompatible with strong oxidizing agents, bases, and reducing agents.[2][4]
-
First Aid: In case of skin contact, wash with plenty of water.[17] For eye contact, rinse cautiously with water for several minutes.[17][18] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.[17]
Conclusion
3-Chlorocinnamic acid is a compound of significant interest due to its foundational role in the synthesis of diverse, high-value molecules. Its well-defined physicochemical properties and established synthesis protocols make it a reliable and versatile tool for researchers in medicinal chemistry, materials science, and agrochemical development. Further investigation into its specific biological mechanisms and signaling pathways will continue to unlock its full potential in drug discovery and other advanced applications.
References
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- 14. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 15. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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